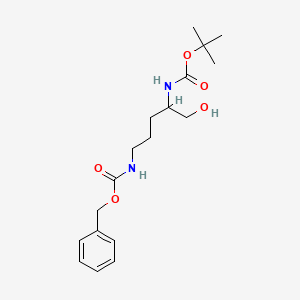
Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)dicarbamate
Übersicht
Beschreibung
Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)dicarbamate, also known as Boc-protected 1,4-pentanediol, is a chemical compound used in organic synthesis. It is a white crystalline powder that is soluble in most organic solvents. This compound is widely used in scientific research for its ability to protect hydroxyl groups in organic molecules during chemical reactions.
Wissenschaftliche Forschungsanwendungen
Antioxidant Synthesis
Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)dicarbamate plays a role in the synthesis of new antioxidants. For instance, a study by Pan, Liu, and Lau (1998) explored synthesizing antioxidants containing hindered phenol groups with high molecular weight using similar compounds. These antioxidants were tested for their effectiveness in protecting polypropylene against thermal oxidation, demonstrating enhanced thermal stability and compatibility with polymer substrates (Pan, Liu, & Lau, 1998).
Enantioselective Synthesis
Campbell et al. (2009) described the enantioselective synthesis of a compound structurally similar to Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)dicarbamate, used as an intermediate for potent CCR2 antagonists. The synthesis involved an iodolactamization step, highlighting the compound's role in creating specific molecular architectures for pharmaceutical applications (Campbell et al., 2009).
Organic Synthesis Building Blocks
Guinchard, Vallée, and Denis (2005) explored tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related to Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)dicarbamate. These compounds were used as N-(Boc)-protected nitrones in reactions with organometallics to create N-(Boc)hydroxylamines, demonstrating the compound's utility as a building block in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Asymmetric Synthesis
In the field of asymmetric synthesis, Garrido et al. (2004) reported the synthesis of orthogonally functionalized compounds using a process that involves tert-butyl methyl (E,E)-octa-2,6-diendioate with lithium N-alpha-methylbenzyl-N-benzylamide. This highlights the compound's role in creating complex molecular structures with specific spatial orientations, crucial in the development of chiral pharmaceuticals (Garrido et al., 2004).
Polymerizable Antioxidants
Another study by Pan, Liu, and Lau (1998) focused on synthesizing monomeric antioxidants containing hindered phenol, demonstrating the compound's potential in creating newpolymerizable antioxidants. These antioxidants showed an ability to protect polypropylene against thermal oxidation and demonstrated copolymerization capabilities with vinyl monomers, suggesting their use in enhancing the stability and longevity of polymers (Pan, Liu, & Lau, 1998).
Dihydroxylations in Acyclic Allylic Amines
Csatayová et al. (2011) investigated the dihydroxylation of acyclic allylic amines, an important step in the asymmetric synthesis of complex sugars like 3,6-dideoxy-3-amino-L-talose. The study utilized tert-butyl carbamate derivatives, suggesting the relevance of Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)dicarbamate in synthesizing complex organic molecules, especially in stereochemically controlled reactions (Csatayová et al., 2011).
Metalation and Alkylation in Organic Chemistry
Sieburth, Somers, and O'hare (1996) studied the metalation and alkylation between silicon and nitrogen in tert-butyl carbamate derivatives. Their work underscores the utility of similar compounds in facilitating reactions between various elements, which is vital in synthesizing organosilicon compounds, commonly used in pharmaceuticals, polymers, and electronic materials (Sieburth, Somers, & O'hare, 1996).
Synthesis of Benzyl Ether Dendrimers
Deng Jin-gen (2013) focused on synthesizing novel benzyl ether dendrimers with oligoethyleneoxy chains, showcasing the importance of Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)dicarbamate in developing new dendritic structures. These structures find applications in drug delivery systems, sensors, and nanotechnology (Deng Jin-gen, 2013).
Synthesis of Azatrioxa[8]circulenes
Plesner et al. (2015) explored the synthesis of azatrioxa[8]circulenes, using a process involving N-benzyl-2,7-di-tert-butyl-3,6-dihydroxycarbazole, closely related to Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)dicarbamate. This research contributes to the understanding of antiaromatic compounds, which are fundamental in the study of electronic and photonic materials (Plesner et al., 2015).
Synthesis of Multifunctional Dendrimers
Newkome et al. (2003) reported the synthesis of new C-branched monomers for constructing multifunctional dendrimers. The study highlights the potential of using Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)dicarbamate derivatives in the development of dendrimers with diverse applications, ranging from drug delivery to materials science (Newkome et al., 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
benzyl N-[5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O5/c1-18(2,3)25-17(23)20-15(12-21)10-7-11-19-16(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15,21H,7,10-13H2,1-3H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUWMULAWNLVIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)dicarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




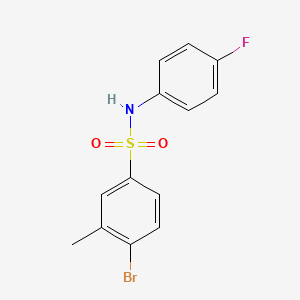
![2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl]-](/img/structure/B3287954.png)
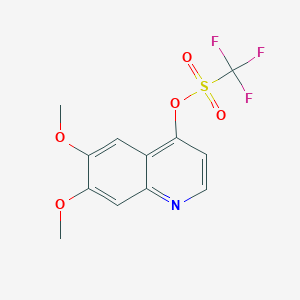

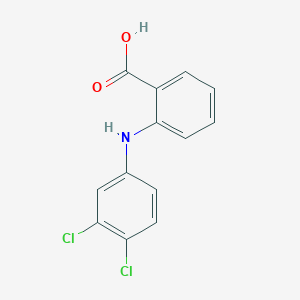
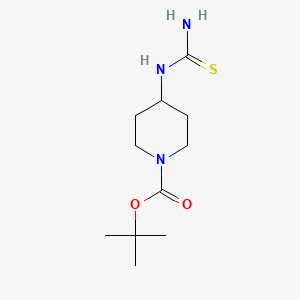
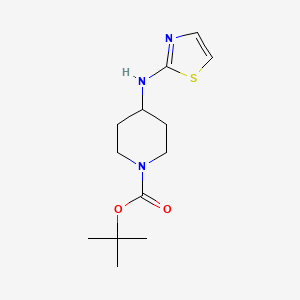
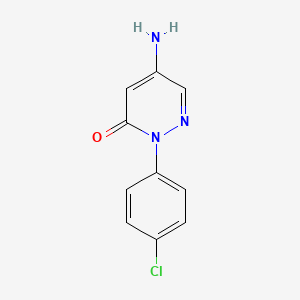
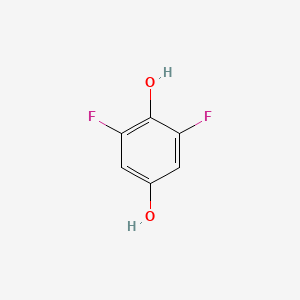
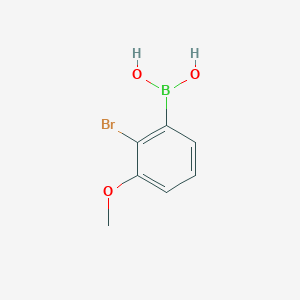

![Methyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B3288033.png)
![Propyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B3288036.png)